[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Description
“[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a compound with the CAS Number: 2287273-16-7 . It has a molecular weight of 243.14 . Bicyclo[1.1.1]pentanes, such as this compound, were demonstrated to be bioisosteres of the phenyl ring .
Molecular Structure Analysis
The InChI Code for “[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is 1S/C11H12Cl2N2/c12-8-2-1-7 (3-9 (8)13)10-4-11 (5-10,6-10)15-14/h1-3,15H,4-6,14H2
. This provides a representation of the molecule’s structure, but specific structural analysis for this compound is not available in the sources I found.
Future Directions
Bicyclo[1.1.1]pentanes, such as “[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride”, have been demonstrated to be bioisosteres of the phenyl ring . This suggests potential applications in drug discovery. The development of a practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light could facilitate the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Properties
IUPAC Name |
[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3O2S/c13-9-2-1-8(3-10(9)14)12-4-11(5-12,6-12)7-18(15,16)17/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMDIXINOYJQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)Cl)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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